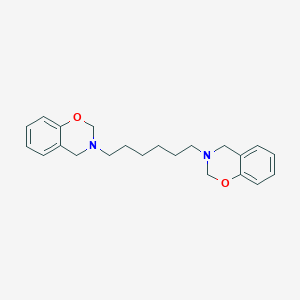
3,3'-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) is a synthetic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of hexamethylenediamine with phenolic compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzoxazine ring. The reaction conditions, including temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
化学反应分析
Types of Reactions
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazine compounds.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring.
科学研究应用
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) has a wide range of scientific research applications, including:
Polymer Science: It is used as a monomer in the synthesis of high-performance polymers with excellent thermal and mechanical properties.
Materials Engineering: The compound is studied for its potential use in advanced materials, such as coatings and adhesives, due to its stability and versatility.
Biological Research: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of various industrial products, including resins and composites, due to its ability to enhance material properties.
作用机制
The mechanism of action of 3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes ring-opening polymerization to form cross-linked polymer networks. In biological systems, it may interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Known for its antioxidant properties and used in polymer stabilization.
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: Another compound with similar structural features and applications in polymer science.
Uniqueness
3,3’-(Hexane-1,6-diyl)bis(3,4-dihydro-2H-1,3-benzoxazine) is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
857506-44-6 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
3-[6-(2,4-dihydro-1,3-benzoxazin-3-yl)hexyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H28N2O2/c1(7-13-23-15-19-9-3-5-11-21(19)25-17-23)2-8-14-24-16-20-10-4-6-12-22(20)26-18-24/h3-6,9-12H,1-2,7-8,13-18H2 |
InChI 键 |
OMPPBYYLAYZEEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2OCN1CCCCCCN3CC4=CC=CC=C4OC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
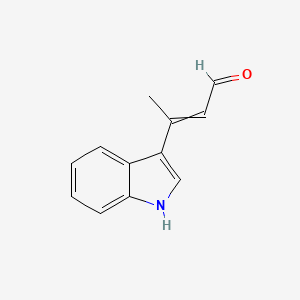

![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
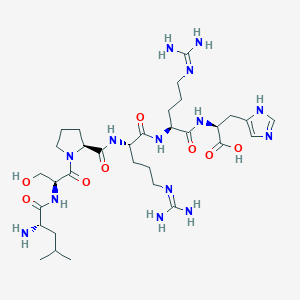
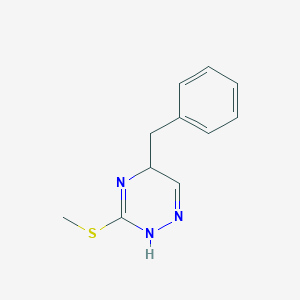
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
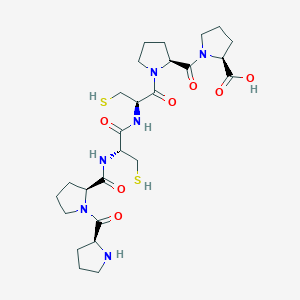
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
